molecular formula C6H11NO4S B7820140 3-(Cyclopropylsulfamoyl)propanoicacid

3-(Cyclopropylsulfamoyl)propanoicacid

Cat. No.: B7820140
M. Wt: 193.22 g/mol
InChI Key: CLJKNFZHAKFZPV-UHFFFAOYSA-N
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Description

3-(Cyclopropylsulfamoyl)propanoic acid is an organic compound with the molecular formula C6H11NO4S It is characterized by the presence of a cyclopropyl group attached to a sulfamoyl moiety, which is further connected to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylsulfamoyl)propanoic acid typically involves the reaction of cyclopropylamine with a suitable sulfonyl chloride to form the cyclopropylsulfamoyl intermediate. This intermediate is then reacted with a propanoic acid derivative under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at low temperatures to ensure high yields and purity.

Industrial Production Methods

On an industrial scale, the production of 3-(Cyclopropylsulfamoyl)propanoic acid may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and advanced purification techniques such as crystallization and chromatography ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylsulfamoyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfamoyl derivatives.

Scientific Research Applications

3-(Cyclopropylsulfamoyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylsulfamoyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with the target, leading to modulation of its activity. The propanoic acid moiety can participate in additional interactions, enhancing the overall effect of the compound.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylsulfonamide: Similar structure but lacks the propanoic acid moiety.

    Propanoic acid derivatives: Compounds with similar backbone but different substituents.

Uniqueness

3-(Cyclopropylsulfamoyl)propanoic acid is unique due to the combination of the cyclopropyl, sulfamoyl, and propanoic acid groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(cyclopropylsulfamoyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4S/c8-6(9)3-4-12(10,11)7-5-1-2-5/h5,7H,1-4H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJKNFZHAKFZPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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